4-溴-6-甲氧基-1,3-苯并噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

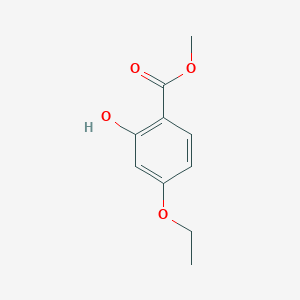

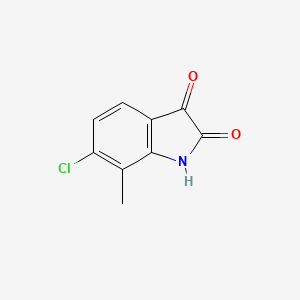

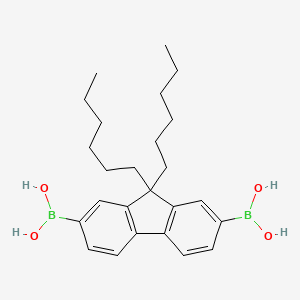

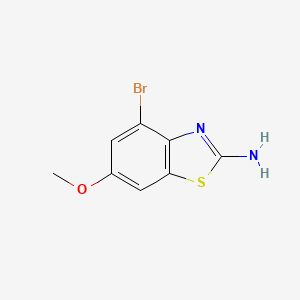

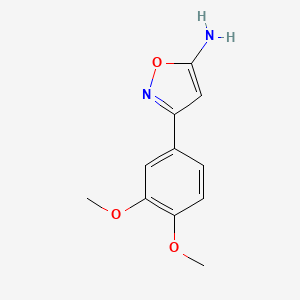

The compound 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of bromo and methoxy substituents on the benzothiazole ring suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves various chemical reactions, including condensation, substitution, and reduction processes. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was achieved by condensation of 1,4-benzodioxan-6-amine with 4-bromobenzaldehyde . Another example includes the preparation of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one from 6-methoxybenzo[d]thiazol-2-amine through a series of steps such as hydrolysis, substitution, and bromination .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized using various spectral techniques and confirmed by single crystal X-ray diffraction analysis. The crystal structure analysis reveals the three-dimensional arrangement of atoms and the intermolecular interactions that contribute to the stability of the crystal structure . For example, the crystal structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile shows that the bromobenzene ring is almost perpendicular to the fused-ring system, indicating a significant dihedral angle .

Chemical Reactions Analysis

Benzothiazole derivatives undergo nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives . Additionally, the reduction of methoxy and hydroxy derivatives leads to the formation of benzenetetraamine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as observed in the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, affects the crystal packing and stability . Supramolecular layers and hydrogen bonding interactions, such as amine–cyano and amine–methoxy N–H...O, are crucial in the formation of the crystal structure . The existence of non-classical hydrogen bonds also plays a role in stabilizing the crystal structure .

科学研究应用

合成和表征新化合物4-溴-6-甲氧基-1,3-苯并噻唑-2-胺作为各种化合物合成中的前体或中间体。例如,它已被用于合成苯并噻唑的新型亚烯基席夫碱衍生物,展示出不同的光谱特性和在材料科学中的潜在应用 (Benachenhou et al., 2012)。此外,该化合物还在制备从巴比妥酸衍生的偶氮染料中发挥作用,显示了它在染料和颜料生产领域的多功能性 (Harisha et al., 2017)。

生物和药理活性该化合物在生物应用中显示出潜力。它已被用于合成具有显著抗真菌活性的化合物,特别是对抗曲霉和黑曲霉等真菌 (Jafar et al., 2017)。此外,4-溴-6-甲氧基-1,3-苯并噻唑-2-胺的衍生物已被研究其体外细胞毒活性,展示了该化合物在新型抗癌药物开发中的潜力 (Dave et al., 2012)。

材料科学和染料化学在材料科学中,该化合物的衍生物已被合成和表征,展示出在创造具有独特性能的材料方面的应用前景。例如,一项研究详细描述了从该化合物衍生的偶氮染料的合成和电化学研究,为它们的电化学行为和在各个行业中的潜在应用提供了见解 (Harisha et al., 2017)。

属性

IUPAC Name |

4-bromo-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHZFLUVMSHNAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287510 |

Source

|

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine | |

CAS RN |

383131-09-7 |

Source

|

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383131-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)